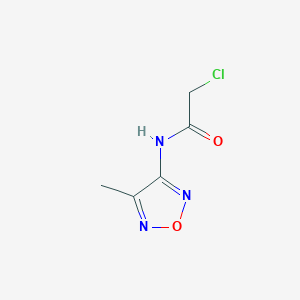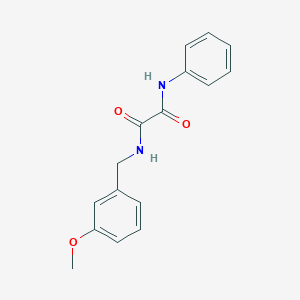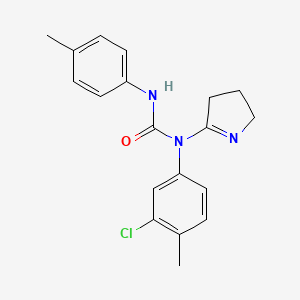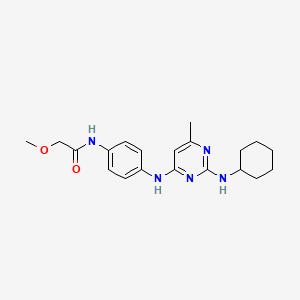
N-(4-((2-(环己基氨基)-6-甲基嘧啶-4-基)氨基)苯基)-2-甲氧基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-((2-(cyclohexylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-2-methoxyacetamide is a chemical compound with potential applications in various fields of scientific research. This compound is notable for its complex structure, combining pyrimidine and phenyl groups with an acetamide functional group.
科学研究应用
Chemistry
In chemistry, N-(4-((2-(cyclohexylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-2-methoxyacetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical transformations, making it valuable in synthetic organic chemistry.
Biology
Medicine
In medicinal research, this compound is investigated for its potential therapeutic properties. Its structural elements suggest it could be a lead compound in drug design, particularly targeting conditions involving enzyme dysregulation.
Industry
Industrial applications may include the development of advanced materials or as a component in chemical manufacturing processes where specific functional groups are required.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of N-(4-((2-(cyclohexylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-2-methoxyacetamide typically involves multiple steps:
Cyclohexylamine Addition: : Starting with 2-chloro-6-methylpyrimidine, cyclohexylamine is added to form 2-(cyclohexylamino)-6-methylpyrimidine.
Phenyl Group Attachment: : The next step involves the reaction of 4-nitrophenylamine with the intermediate product to attach the phenyl group.
Methoxyacetamide Introduction: : Finally, the nitro group is reduced, and 2-methoxyacetyl chloride is used to introduce the methoxyacetamide group.
Industrial Production Methods
In an industrial setting, large-scale production might involve optimization of reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity. Catalysts and automated reactors could also be employed to streamline the process.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the amino groups, forming various oxidation products.
Reduction: : Reduction reactions primarily target the nitro groups initially present during synthesis, forming the amine groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) are often used.
Substitution: : Halogenated reagents like bromo- and chloro-compounds can be used for substitution reactions.
Major Products Formed
Oxidation typically forms hydroxyl and carbonyl derivatives. Reduction leads to amine compounds, while substitution can introduce various functional groups, altering the compound's properties.
作用机制
Molecular Targets
N-(4-((2-(cyclohexylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-2-methoxyacetamide likely interacts with specific enzymes or receptors, inhibiting their activity. The pyrimidine and phenyl groups can bind to active sites, altering enzyme function.
Pathways Involved
The compound may affect signal transduction pathways, impacting cellular processes such as metabolism and gene expression. Its exact mechanism can vary depending on the biological context.
相似化合物的比较
Similar Compounds
N-(4-aminophenyl)-2-methoxyacetamide
2-(cyclohexylamino)-6-methylpyrimidine
4-((2-(cyclohexylamino)-6-methylpyrimidin-4-yl)amino)phenyl compounds
Uniqueness
Compared to similar compounds, N-(4-((2-(cyclohexylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-2-methoxyacetamide stands out due to its combined functional groups, which confer unique chemical and biological properties
Hope that covers everything you wanted to know about this fascinating compound!
属性
IUPAC Name |
N-[4-[[2-(cyclohexylamino)-6-methylpyrimidin-4-yl]amino]phenyl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c1-14-12-18(25-20(21-14)24-15-6-4-3-5-7-15)22-16-8-10-17(11-9-16)23-19(26)13-27-2/h8-12,15H,3-7,13H2,1-2H3,(H,23,26)(H2,21,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHLWORDXCASDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2CCCCC2)NC3=CC=C(C=C3)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
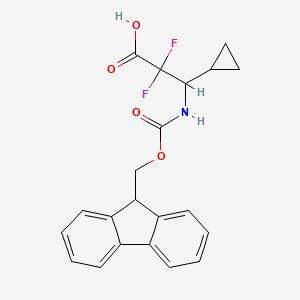

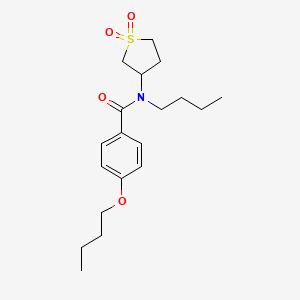
![2-methoxy-4,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2502654.png)
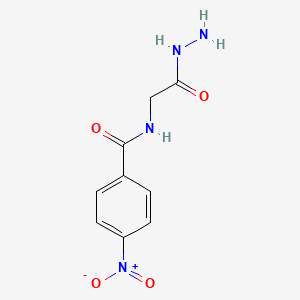
![2-cyclohexyl-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide](/img/structure/B2502658.png)
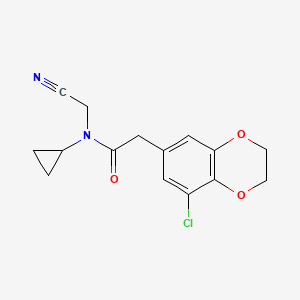
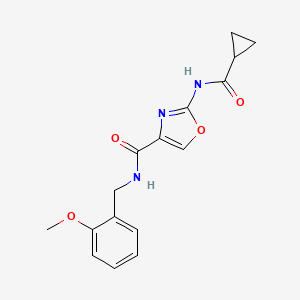
![(Z)-2-(2,5-dimethoxybenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2502666.png)
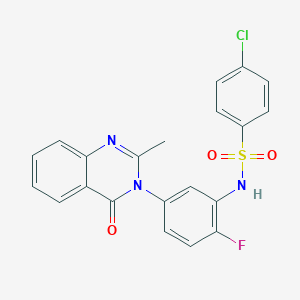
![2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-tert-butylacetamide](/img/structure/B2502668.png)
